molecular formula C15H16N2O2S2 B2833633 2-(ethylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide CAS No. 1795087-28-3

2-(ethylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2833633
CAS No.: 1795087-28-3
M. Wt: 320.43
InChI Key: BWXOJUFQZNBLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide is a benzamide derivative featuring a pyrano[4,3-d][1,3]thiazole scaffold and an ethylsulfanyl substituent. The ethylsulfanyl group (-S-C₂H₅) at the benzamide’s 2-position may enhance lipophilicity and influence receptor interactions, similar to ethylsulfonyl analogs in other N-(thiazol-2-yl)benzamide derivatives .

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-20-12-6-4-3-5-10(12)14(18)17-15-16-11-7-8-19-9-13(11)21-15/h3-6H,2,7-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXOJUFQZNBLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrano-Thiazole Derivatives
Compound Name Key Structural Features Physicochemical Data Biological Activity/Application References
6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine hydrochloride Pyrano-thiazole core, amine substituent CAS 23611-75-8; white crystalline solid Intermediate in drug synthesis
2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetonitrile Pyrano-thiazole core, acetonitrile group Sold commercially (structural analog) Unknown; likely a synthetic intermediate
Target Compound Pyrano-thiazole core, ethylsulfanyl-benzamide Not reported (predicted MW ~350–370 g/mol) Hypothesized activity in kinase or receptor modulation

Key Observations :

  • Pyrano-thiazole derivatives are primarily synthetic intermediates or unexplored bioactive candidates. The target compound’s benzamide group distinguishes it from simpler analogs like acetonitrile derivatives.
N-(Thiazol-2-yl)Benzamide Analogs
Compound Name Substituents Melting Point (°C) Pharmacological Activity Selectivity/Target References
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Ethylsulfonyl, pyridinyl-thiazole Not reported Kinase inhibition (e.g., GSK compounds) Multitarget (e.g., Alzheimer’s)
Nitazoxanide (2-acetyloxy-N-(5-nitrothiazol-2-yl)benzamide) Acetyloxy, nitro-thiazole ~175–180°C Antiparasitic (broad-spectrum) Pyruvate:ferredoxin oxidoreductase
N-(Benzo[d]thiazol-2-yl)benzamide derivatives Varied substituents (e.g., morpholine, pyridinyl) 237–294°C (analogs) Antibacterial, antifungal Gram-positive/-negative bacteria
Target Compound Ethylsulfanyl, pyrano-thiazole Not reported Unknown (predicted receptor antagonism) Potential ZAC receptor modulation

Key Observations :

  • Ethylsulfonyl/ethylsulfanyl groups enhance solubility and binding in thiazole-benzamides, as seen in kinase inhibitors (e.g., GSK compounds) .
  • Nitazoxanide’s nitro-thiazole moiety contrasts with the target compound’s pyrano-thiazole, highlighting divergent bioactivity profiles.
SAR and Selectivity Insights
  • Substitution Impact: The N-(thiazol-2-yl)-benzamide scaffold’s activity is highly substitution-dependent. For example, nitazoxanide’s nitro group is critical for antiparasitic activity, while pyridinyl or morpholine substituents in analogs enhance kinase or antibacterial effects .
  • Synthetic Routes : The target compound likely employs EDCI/HOBt-mediated amide coupling, similar to 4-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) .

Q & A

Q. What synthetic routes are recommended for 2-(ethylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Condensation of a pyrano-thiazole precursor (e.g., 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde) with a benzamide derivative containing an ethylsulfanyl group.
  • Step 2 : Use of coupling agents like EDCI/HOBt or activation via benzoyl isothiocyanate for amide bond formation .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C), and catalysts (e.g., triethylamine) to improve yields. Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, S–C=S vibrations at ~700 cm⁻¹ for thiazole) .
  • NMR : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7.0–8.5 ppm) and pyrano-thiazole ring protons (δ 4.0–6.0 ppm). DEPT-135 can distinguish CH₂/CH₃ groups in the ethylsulfanyl moiety .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock4) predict binding affinity to cancer-related targets?

  • Methodology :
  • Receptor Preparation : Use PDB structures (e.g., EGFR or p53) and assign flexible residues near the active site .
  • Ligand Setup : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization of the thiazole ring.
  • Docking Parameters : Set a grid box size of 60×60×60 ų with 0.375 Å spacing. Validate the protocol by redocking co-crystallized ligands (RMSD < 2.0 Å) .
  • Analysis : Prioritize poses with hydrogen bonds to key residues (e.g., Lys745 in EGFR) and hydrophobic interactions with the pyrano-thiazole core .

Q. How to resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Methodology :
  • Assay Standardization : Use common cell lines (e.g., MCF-7 for breast cancer) and reference drugs (e.g., doxorubicin) to calibrate activity .
  • Purity Verification : Analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Data Normalization : Express IC₅₀ values relative to positive controls and account for assay variability using statistical tools (e.g., Grubbs’ test for outliers) .

Q. What SAR strategies elucidate the role of the ethylsulfanyl group in pharmacological activity?

  • Methodology :
  • Analog Synthesis : Replace ethylsulfanyl with methylsulfonyl, propylthio, or hydrogen groups to assess substituent effects .
  • Biological Testing : Screen analogs in cytotoxicity (MTT assay) and antimicrobial (MIC determination) models.
  • Computational Analysis : Perform QSAR studies using descriptors like logP and polar surface area to correlate substituent properties with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.